molecular formula C12H12O4 B1330140 Ethyl 2,4-dioxo-4-phenylbutanoate CAS No. 6296-54-4

Ethyl 2,4-dioxo-4-phenylbutanoate

Cat. No. B1330140
Key on ui cas rn: 6296-54-4
M. Wt: 220.22 g/mol
InChI Key: UVJQQYMWMAISMQ-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

Diethyl oxalate (7.23 g, 49.47 mmol) was added to a stirred solution of 1-phenyl-ethanone (5.0 g, 41.6 mmol) in DMF (40 mL) at room temperature. The reaction mixture was cooled to 0° C. and sodium hydride (60% dispersion in oil, 2.0 g, 83.3 mmol) was added. The resulting mixture was maintained at 0° C. for 30 minutes, stirred for a further hour at room temperature and then slowly heated to 50° C. and stirred for a further 30 minutes. Chilled water was then added, the mixture was acidified with 2.4 N HCl and the resulting precipitate was filtered to afford 2,4-dioxo-4-phenyl-butyric acid ethyl ester in 42.6% yield. LC-MS purity: 85.2%.
Quantity
7.23 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[C:2]([O:4]CC)=O.[C:11]1([C:17](=[O:19])[CH3:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[H-].[Na+].Cl>CN(C=O)C.O>[CH2:9]([O:8][C:1](=[O:7])[C:2](=[O:4])[CH2:18][C:17](=[O:19])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
7.23 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for a further hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was maintained at 0° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
slowly heated to 50° C.
STIRRING
Type
STIRRING
Details
stirred for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC(C1=CC=CC=C1)=O)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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